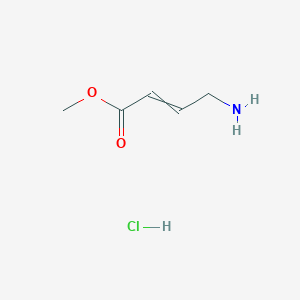

Methyl 4-aminobut-2-enoate;hydrochloride

Description

Overview of α,β-Unsaturated Amino Esters and Their Significance in Chemical Research

Methyl 4-aminobut-2-enoate;hydrochloride is a prime example of an α,β-unsaturated amino ester. This class of compounds is characterized by the presence of a carbon-carbon double bond between the α and β positions relative to a carbonyl group of an ester, along with an amino group. This specific arrangement of functional groups imparts unique reactivity to the molecule.

The conjugated system of the double bond and the ester functionality makes the β-carbon susceptible to nucleophilic attack through a process known as conjugate or Michael addition. Simultaneously, the amino group can act as a nucleophile or be readily modified, and the ester group can undergo various transformations such as hydrolysis, amidation, or reduction. This dual reactivity makes α,β-unsaturated amino esters highly valuable intermediates in organic synthesis, allowing for the construction of diverse molecular architectures. They are key precursors to a variety of nitrogen-containing compounds, including amino acids, alkaloids, and other heterocyclic systems that form the backbone of many pharmaceuticals and biologically active molecules.

Historical Development and Initial Syntheses of Substituted Butenoates and Related Hydrochlorides

The development of synthetic routes to substituted butenoates and their hydrochlorides is rooted in the broader history of olefination and amination reactions. Early methods for the formation of α,β-unsaturated esters often relied on condensation reactions, such as the Knoevenagel and Wittig reactions, which are foundational in carbon-carbon double bond formation.

Specifically for 4-aminobut-2-enoate derivatives, a common and industrially relevant approach involves the conjugate addition of an amine to a suitable butenoate precursor. The synthesis of Methyl 4-aminobut-2-enoate hydrochloride typically starts from methyl acrylate (B77674). evitachem.com In a key step, ammonia (B1221849) is reacted with methyl acrylate in a controlled manner. evitachem.com This reaction proceeds via a Michael-type addition, where the ammonia molecule attacks the β-carbon of the acrylate. evitachem.com Subsequent protonation of the resulting enolate and acidification with hydrochloric acid yields the stable hydrochloride salt of Methyl 4-aminobut-2-enoate. evitachem.com

Historically, achieving stereoselectivity in the synthesis of substituted butenoates presented a significant challenge. The development of stereoselective methods, controlling the geometry of the double bond (E/Z isomerism), has been a major focus of research in this area.

Positioning of this compound within Contemporary Synthetic Organic Chemistry

In contemporary synthetic organic chemistry, this compound is recognized as a valuable and versatile building block. Its significance stems primarily from its role as a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. evitachem.com The unsaturated backbone of this compound fixes the relative positions of the amino and carboxylate groups, which is of great interest in the design of drugs that target GABA receptors. nih.gov

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. evitachem.com Its utility is demonstrated in its application as a precursor for more complex molecules where the α,β-unsaturated amino ester moiety can be further elaborated. For instance, it is a starting material for the synthesis of tritiated (E)- and (Z)-4-aminobut-2-enoic acids, which are crucial tools for studying GABA receptor pharmacology. evitachem.com The synthesis of these labeled compounds often involves a precursor like methyl 4-N-phthalimidobut-2-ynoate, which is subsequently hydrogenated. evitachem.com

The reactivity of the double bond and the amino group allows for a variety of chemical transformations, including:

Oxidation: The double bond can be oxidized to form epoxides or diols, while the amino group can be oxidized to nitro or hydroxylamino functionalities.

Reduction: The ester can be reduced to an alcohol, and the double bond can be hydrogenated to yield the corresponding saturated amino ester.

Substitution: The amino group can undergo nucleophilic substitution reactions.

This versatility makes it an attractive starting material for the construction of diverse molecular scaffolds in drug discovery programs.

Current Research Trajectories and Unaddressed Challenges Pertaining to this compound

Current research involving this compound and related compounds is focused on several key areas. A major trajectory is the development of more efficient and stereoselective synthetic methods. Achieving high E/Z selectivity in the synthesis of substituted butenoates remains a significant challenge, particularly on an industrial scale.

Another area of active investigation is the exploration of its full potential as a building block in the synthesis of novel bioactive molecules. While its role as a GABA analog is established, researchers are exploring its incorporation into more complex scaffolds to target a wider range of biological targets.

Several challenges remain to be addressed:

Stereocontrol: The development of robust and scalable methods for the stereoselective synthesis of specific isomers of 4-aminobut-2-enoate derivatives is a continuing challenge.

Stability: The free base form of Methyl 4-aminobut-2-enoate can be prone to polymerization or other side reactions. The hydrochloride salt provides greater stability, but its reactivity in certain transformations can be affected by the presence of the acid.

Large-Scale Synthesis: The regioselective amination of α,β-unsaturated esters can be challenging to control on a large scale due to competing Michael addition pathways. evitachem.com Optimizing reaction conditions to ensure high yields and purity in an industrial setting is a persistent challenge. evitachem.com

Future research will likely focus on overcoming these challenges through the development of novel catalytic systems, exploring new reaction pathways, and applying this versatile building block to the synthesis of next-generation pharmaceuticals and functional materials.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10ClNO2 |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

methyl 4-aminobut-2-enoate;hydrochloride |

InChI |

InChI=1S/C5H9NO2.ClH/c1-8-5(7)3-2-4-6;/h2-3H,4,6H2,1H3;1H |

InChI Key |

ZODXXLMRLJVQOP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Pathways to Methyl 4 Aminobut 2 Enoate;hydrochloride

Retrosynthetic Strategies for Methyl 4-aminobut-2-enoate;hydrochloride

Retrosynthetic analysis of Methyl 4-aminobut-2-enoate hydrochloride primarily points to a disconnection of the C4-N bond. This leads to the identification of a suitable α,β-unsaturated ester precursor, such as methyl but-2-enoate (methyl crotonate), and an ammonia (B1221849) equivalent. This disconnection is based on the well-established aza-Michael addition reaction, a powerful tool for forming carbon-nitrogen bonds. The forward reaction, the conjugate addition of an amine to an electron-deficient alkene, is a key step in many synthetic routes to β-amino esters.

Another retrosynthetic approach involves the functional group interconversion of a C4-halide. This strategy suggests a precursor like methyl 4-bromobut-2-enoate, where the bromine atom can be displaced by an amino group in the forward synthesis. This pathway offers an alternative to the direct amination of the unsaturated system and can be advantageous in certain contexts, particularly for introducing protected amino functionalities.

Established Synthetic Routes for this compound

The synthesis of Methyl 4-aminobut-2-enoate hydrochloride has been accomplished through several established methods, which can be broadly categorized into direct functionalization and multi-step syntheses.

Direct Functionalization Approaches to the Methyl 4-aminobut-2-enoate Moiety

The most direct and industrially prevalent method for synthesizing Methyl 4-aminobut-2-enoate hydrochloride involves the direct conjugate addition of ammonia to an α,β-unsaturated ester. organic-chemistry.org Typically, methyl acrylate (B77674) is used as the starting material, which upon reaction with ammonia, followed by acidification with hydrochloric acid, yields the target compound. organic-chemistry.org This reaction is a classic example of an aza-Michael addition.

The regioselective amination of α,β-unsaturated esters like methyl acrylate or methyl crotonate can be challenging due to potential side reactions. organic-chemistry.org However, by carefully controlling reaction conditions, high yields and purity can be achieved. organic-chemistry.org

Table 1: Examples of Direct Functionalization Approaches

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl acrylate | 1. Aqueous Ammonia2. HCl | - | 50°C, 20 min (in a continuous flow reactor) | High throughput | organic-chemistry.org |

Multi-step Convergent and Linear Syntheses from Readily Available Precursors

Multi-step syntheses provide an alternative and often more controlled approach to Methyl 4-aminobut-2-enoate hydrochloride. These routes often involve the use of protecting groups to avoid unwanted side reactions and allow for the purification of intermediates.

One common strategy involves starting with a precursor that already contains a nitrogen functionality, which is then elaborated to the final product. For instance, the use of N-protected amino aldehydes in a Wittig-type reaction can generate the α,β-unsaturated ester backbone. rsc.org Subsequent deprotection then reveals the primary amine. For example, a Boc-protected amino aldehyde can be reacted with a suitable phosphorane to yield the protected version of Methyl 4-aminobut-2-enoate, which is then deprotected under acidic conditions to give the desired hydrochloride salt. nih.gov

Another multi-step approach utilizes methyl 4-bromobut-2-enoate as a key intermediate. evitachem.comsigmaaldrich.comsigmaaldrich.com The bromo-ester can be synthesized and then subjected to a nucleophilic substitution reaction with an ammonia equivalent, such as sodium azide (B81097) followed by reduction, or directly with a protected amine source. This method allows for a modular synthesis where different nitrogen nucleophiles can be introduced.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Production

The efficiency of the synthesis of Methyl 4-aminobut-2-enoate hydrochloride is highly dependent on the optimization of reaction parameters. In the direct amination approach, factors such as temperature, solvent, and the concentration of reactants play a crucial role. For instance, the industrial synthesis often employs mild heating (40-60°C) in polar aprotic solvents like DMF or methanol (B129727) to achieve high conversion rates. evitachem.com

The development of continuous-flow chemistry has offered significant improvements over traditional batch processes. organic-chemistry.org A patented continuous process using a static mixer and a tubular reactor at 50°C with a residence time of 20 minutes has been shown to dramatically reduce the total synthesis time from 18 hours to under 45 minutes, with a significantly higher space-time yield. organic-chemistry.org Key parameters in this system include precise control over residence time distribution and temperature. organic-chemistry.org

In catalyst-driven reactions, the choice of catalyst and its loading are critical. Screening of different catalysts and solvents is a common practice to identify the optimal conditions for yield and reaction time. researchgate.net For example, in related syntheses, molecular iodine has been shown to be an effective catalyst, with its concentration directly impacting the reaction outcome. researchgate.net

Emerging and Advanced Synthetic Methodologies

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. The synthesis of Methyl 4-aminobut-2-enoate hydrochloride is no exception, with catalytic systems being a major focus of research.

Catalytic Systems in the Synthesis of this compound (e.g., Metal-Catalyzed Reactions)

A variety of catalytic systems have been explored to facilitate the aza-Michael addition, which is central to the synthesis of Methyl 4-aminobut-2-enoate. These catalysts can activate either the amine nucleophile or the α,β-unsaturated ester electrophile, or both.

Lewis acids such as ceric ammonium (B1175870) nitrate (B79036) (CAN) have been shown to efficiently catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water, offering a green and procedurally simple method. organic-chemistry.org Other metal-based catalysts, including copper and palladium complexes, have also been employed for the conjugate addition of nitrogen nucleophiles to enones and related systems. organic-chemistry.org For instance, a copper-catalyzed hydroamination has been developed for the enantioselective synthesis of β-amino acid derivatives.

In addition to metal catalysts, organocatalysts have gained prominence. For example, DBU-based ionic liquids have been used as effective catalysts for the aza-Michael addition of aromatic amines to α,β-unsaturated ketones. researchgate.net These catalysts offer advantages such as mild reaction conditions and potential for recyclability. The development of bifunctional catalysts, which possess both acidic and basic sites, is another promising area of research for promoting Michael additions.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. nih.gov For the synthesis of β-amino-α,β-unsaturated esters like Methyl 4-aminobut-2-enoate, microwave-assisted synthesis has emerged as a prominent green technology. tandfonline.comtandfonline.com

Microwave-assisted organic synthesis offers several advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. tandfonline.comrsc.org The rapid and uniform heating provided by microwave irradiation can lead to cleaner reactions with fewer byproducts, simplifying purification processes. tandfonline.com In the context of synthesizing β-amino esters, microwave irradiation can accelerate the Michael addition of amines to α,β-unsaturated esters. rsc.org This method often allows for solvent-free conditions or the use of more environmentally benign solvents, further contributing to the green credentials of the synthesis.

A notable green approach involves the synthesis of β-amino-α,β-unsaturated esters from α-amino esters and 1,3-dicarbonyl compounds using a domestic microwave oven under solvent-free conditions, sometimes with a solid support like Montmorillonite K-10. scielo.br This method highlights the potential for simplified, environmentally friendly procedures. While a specific microwave-assisted synthesis for Methyl 4-aminobut-2-enoate hydrochloride is not extensively detailed in the reviewed literature, the successful application of this technology to structurally similar compounds suggests its high potential for a more sustainable production of this target molecule. tandfonline.comrsc.orgscielo.br

The following table summarizes the key advantages of microwave-assisted synthesis in the context of preparing β-amino-α,β-unsaturated esters:

| Benefit of Microwave-Assisted Synthesis | Description |

| Reduced Reaction Time | Reactions can often be completed in minutes compared to hours with conventional heating. tandfonline.com |

| Increased Yields | Higher conversion rates and fewer side reactions lead to improved product yields. tandfonline.com |

| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient than heating the entire apparatus. |

| Solvent Reduction | Many microwave-assisted reactions can be performed under solvent-free conditions. |

| Process Simplification | Faster reaction times and cleaner product profiles simplify the overall synthetic process. tandfonline.com |

Isolation, Purification, and Salt Formation Techniques for this compound

The isolation and purification of Methyl 4-aminobut-2-enoate hydrochloride are critical steps to ensure a high-purity product suitable for its intended applications. Following the primary synthesis, which typically involves the reaction of methyl acrylate with ammonia, the resulting crude product requires purification to remove unreacted starting materials, byproducts, and any residual solvent. evitachem.com

A common purification technique for amino acid esters and their salts is recrystallization. The choice of solvent system is crucial for effective purification. For the hydrochloride salt, a mixture of a polar solvent like ethanol (B145695) and a less polar co-solvent such as ethyl acetate (B1210297) can be effective. evitachem.com The crude product is dissolved in a minimal amount of the hot polar solvent, and the less polar solvent is added until turbidity is observed. Upon cooling, the purified hydrochloride salt crystallizes out of the solution.

Key advances in purification include anti-solvent crystallization techniques. For instance, the use of tert-butyl methyl ether as an anti-solvent can enhance crystal habit and reduce the inclusion of impurities. evitachem.com

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the purified free amino ester with hydrochloric acid. evitachem.com The reaction is often carried out in a suitable organic solvent, leading to the precipitation of the hydrochloride salt. evitachem.com One method involves dissolving the amino ester in a solvent like diethyl ether and bubbling gaseous hydrogen chloride through the solution. This results in the immediate precipitation of the hydrochloride salt, which can then be collected by filtration.

The following table outlines two methods for the formation of the hydrochloride salt, highlighting the impact of different conditions on purity and yield. evitachem.com

| Method | Acid Equivalents | Temperature (°C) | Solvent System | Purity (%) | Yield (%) |

| Direct Precipitation | 1.1 | 25 | Ethanol/EtOAc | 97.2 | 78 |

| Gradient Addition | 1.5 | -15 | CH₂Cl₂/MTBE | 99.5 | 92 |

The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Spectroscopic data, such as ¹H NMR, ¹³C NMR, and FTIR, are essential for confirming the structure and purity of the synthesized Methyl 4-aminobut-2-enoate hydrochloride.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Aminobut 2 Enoate;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of the three-dimensional structure of organic molecules in solution. Through the analysis of various NMR experiments, one can determine the connectivity of atoms, their spatial proximity, and the stereochemistry of the molecule. For Methyl 4-aminobut-2-enoate hydrochloride, which possesses a stereocenter at the double bond, NMR is particularly crucial for confirming the E or Z configuration.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignments

While specific experimental data for the ¹H NMR spectrum of Methyl 4-aminobut-2-enoate hydrochloride is not publicly available in the searched literature, a theoretical analysis based on its structure allows for the prediction of expected signals. The protonated amino group (-NH3+) would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 7.5-9.0 ppm, with its exact position and broadness influenced by the solvent and concentration. The vinyl protons on the carbon-carbon double bond are expected to be in the range of 5.5-7.5 ppm. The proton on the carbon adjacent to the ester group (C2) would likely resonate further downfield than the proton on the carbon adjacent to the aminomethyl group (C3) due to the electron-withdrawing effect of the carbonyl. The coupling constant (J-coupling) between these two vinyl protons would be indicative of the double bond geometry; a larger coupling constant (typically 12-18 Hz) would confirm the trans or E-configuration, which is noted to be the common isomer. The methylene (B1212753) protons (-CH2-) adjacent to the ammonium (B1175870) group are expected to resonate around 3.5-4.0 ppm, likely appearing as a doublet due to coupling with the adjacent vinyl proton. The methyl protons of the ester group (-OCH3) would be the most upfield, appearing as a sharp singlet around 3.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Methyl 4-aminobut-2-enoate hydrochloride

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| -NH3+ | 7.5 - 9.0 | broad singlet | - |

| H-2 | 6.8 - 7.2 | doublet of triplets | JH2-H3 = 12-18 |

| H-3 | 5.8 - 6.2 | doublet of triplets | JH3-H2 = 12-18, JH3-H4 = ~5 |

| H-4 (-CH2-) | 3.5 - 4.0 | doublet | JH4-H3 = ~5 |

| -OCH3 | ~3.7 | singlet | - |

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Multiplicity Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For Methyl 4-aminobut-2-enoate hydrochloride, five distinct carbon signals are expected. The carbonyl carbon of the ester group would be the most downfield signal, typically in the range of 165-175 ppm. The two sp² hybridized carbons of the double bond would resonate in the vinylic region, approximately between 120 and 140 ppm. The carbon atom bearing the ester group (C2) would likely be more downfield than the carbon adjacent to the aminomethyl group (C3). The sp³ hybridized carbon of the methylene group (-CH2-) would be expected around 40-50 ppm, and the methyl carbon of the ester group would be the most upfield signal, typically around 50-55 ppm. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Methyl 4-aminobut-2-enoate hydrochloride

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| C-2 | 130 - 140 |

| C-3 | 120 - 130 |

| C-4 | 40 - 50 |

| -OCH3 | 50 - 55 |

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the vinyl protons (H-2 and H-3) and between the vinyl proton H-3 and the methylene protons at C-4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals (e.g., H-2 to C-2, H-3 to C-3, H-4 to C-4, and the methyl protons to the methoxy (B1213986) carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Important correlations would include the one between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), and between the vinyl proton H-2 and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining stereochemistry by identifying protons that are close in space. For Methyl 4-aminobut-2-enoate hydrochloride, a NOESY experiment could confirm the E-configuration of the double bond by showing a spatial correlation between protons on opposite sides of the double bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra are complementary, and together they offer a detailed "fingerprint" of the compound.

The Infrared (IR) spectrum of Methyl 4-aminobut-2-enoate hydrochloride would be expected to show characteristic absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). The C=O stretching vibration of the ester group would give rise to a strong, sharp peak around 1720-1740 cm⁻¹. The C=C stretching of the alkene would appear around 1640-1680 cm⁻¹. The C-O stretching of the ester would be visible in the 1100-1300 cm⁻¹ region. A key feature for confirming the E (trans) configuration of the double bond would be the presence of a strong out-of-plane C-H bending vibration around 960-980 cm⁻¹.

The Raman spectrum , while not as commonly reported in standard characterization, would provide complementary information. The C=C double bond, being a relatively non-polar bond, would be expected to show a strong Raman signal.

Table 3: Predicted IR Absorption Bands for Methyl 4-aminobut-2-enoate hydrochloride

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (-NH₃⁺) | 2500 - 3300 | Strong, Broad |

| C=O stretch (ester) | 1720 - 1740 | Strong, Sharp |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-H bend (trans C=C) | 960 - 980 | Strong |

| C-O stretch (ester) | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the mass of the molecular ion, which allows for the confirmation of the elemental composition. For Methyl 4-aminobut-2-enoate hydrochloride (C₅H₁₀ClNO₂), the mass of the cationic species (the free amine, C₅H₉NO₂) would be observed. The expected exact mass of the [M+H]⁺ ion would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would provide strong evidence for the proposed molecular formula. The molecular weight of the parent compound is 151.59 g/mol .

The fragmentation pattern in the mass spectrum would provide further structural insights. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, a characteristic fragmentation would be the loss of the methyl group from the ester, followed by the loss of carbon monoxide. Cleavage at the C3-C4 bond could also occur, leading to fragments corresponding to the aminomethyl cation and the acrylate (B77674) portion of the molecule.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While "Methyl 4-aminobut-2-enoate;hydrochloride" is known to be a crystalline solid, a specific crystal structure determination for this salt has not been reported in the surveyed literature. However, the crystal structure of a related isomer, "Methyl 3-aminobut-2-enoate," provides valuable insights into the potential solid-state conformation. nih.govnih.gov

The study of "Methyl 3-aminobut-2-enoate" revealed a nearly planar molecular structure, with an intramolecular N—H⋯O hydrogen bond forming an S(6) ring. nih.govnih.gov In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, creating chains. nih.govnih.gov

The table below summarizes the crystallographic data for the related compound, "Methyl 3-aminobut-2-enoate". nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 |

| Crystal System | Monoclinic |

| Space Group | Not specified |

| a (Å) | 8.3020 (12) |

| b (Å) | 9.7232 (14) |

| c (Å) | 7.665 (1) |

| β (°) | 97.855 (13) |

| Volume (ų) | 612.93 (15) |

| Z | 4 |

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Stereoisomeric Analysis (if applicable)

Chiroptical spectroscopic methods, such as circular dichroism (CD), are employed to study stereoisomers, specifically enantiomers, which are non-superimposable mirror images. These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule.

In the case of "this compound," the molecule itself is achiral as it does not possess a stereocenter (a carbon atom bonded to four different groups). Therefore, it will not exhibit optical activity and is not a suitable candidate for analysis by circular dichroism.

It is important to note that the "E" and "Z" isomers of "Methyl 4-aminobut-2-enoate" exist due to the restricted rotation around the carbon-carbon double bond. These isomers are diastereomers, not enantiomers. While they have different physical and spectroscopic properties, they are both achiral and would not be distinguishable by standard circular dichroism unless they were part of a larger chiral system or formed chiral aggregates. The commonly available form of this compound is the (E)-isomer. sigmaaldrich.comsigmaaldrich.com

Therefore, the application of chiroptical spectroscopic methods is not relevant for the stereoisomeric analysis of "this compound" in its typical form.

Computational and Theoretical Investigations of Methyl 4 Aminobut 2 Enoate;hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. For Methyl 4-aminobut-2-enoate;hydrochloride, these calculations offer insights into its electronic landscape and conformational preferences.

The electronic structure of this compound is characterized by the interplay of its functional groups: the protonated amine (-NH3+), the ester (-COOCH3), and the carbon-carbon double bond (C=C). The presence of the α,β-unsaturated carbonyl system leads to electron delocalization across the O=C-C=C backbone. This conjugation influences the bond lengths, with the C-C single bond within the conjugated system exhibiting partial double bond character and the C=C and C=O bonds showing slight elongation compared to their non-conjugated counterparts.

The protonated amino group significantly impacts the electronic properties by introducing a positive charge, which is delocalized to some extent through inductive effects. A Natural Bond Orbital (NBO) analysis typically reveals the charge distribution, highlighting the electrophilic nature of the carbonyl carbon and the β-carbon in the conjugated system. The chloride ion (Cl-) exists as a counter-ion to the protonated amine.

Table 1: Hypothetical Mulliken Atomic Charges for the Heavy Atoms in Methyl 4-aminobut-2-enoate Cation (Calculated at the B3LYP/6-31G level)* (Note: These values are illustrative and represent typical charge distributions for this class of molecule.)

| Atom | Charge (e) |

| O1 (carbonyl) | -0.65 |

| C2 (carbonyl) | +0.80 |

| C3 | -0.25 |

| C4 | +0.15 |

| C5 | -0.10 |

| O6 (ester) | -0.55 |

| C7 (methyl) | +0.20 |

| N | -0.90 |

This interactive table is based on representative data for similar compounds.

The conformational flexibility of this compound arises from rotation around several single bonds. The most significant of these are the C4-C5 and C2-O6 bonds. The planarity of the α,β-unsaturated ester moiety is generally favored due to conjugation. Theoretical studies on similar α,β-unsaturated esters have shown that the s-trans and s-cis conformations around the C-C single bond of the conjugated system are the most stable. acs.org The potential energy surface can be scanned by systematically rotating the dihedral angles to identify low-energy conformers.

The relative energies of these conformers are influenced by a balance of steric hindrance and electronic effects. libretexts.org For instance, the rotation of the aminomethyl group (-CH2NH3+) can lead to different staggered and eclipsed conformations relative to the rest of the molecule. Energetic profiling helps in identifying the global minimum energy structure and the energy barriers for conformational interconversion. libretexts.org

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and NMR chemical shifts. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, corresponding to UV-Vis absorption spectra.

The calculated vibrational frequencies for the key functional groups, such as the C=O stretch, C=C stretch, and N-H bends, can be compared with experimental IR spectra to validate the computational model. Similarly, calculated ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can be correlated with experimental data to confirm the predicted lowest energy conformation in solution. Discrepancies between calculated and experimental data can often be attributed to solvent effects, which are not fully captured in gas-phase calculations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of this compound in a condensed phase, offering insights that are complementary to the static picture provided by quantum chemical calculations. mdpi.comnih.gov

In a polar solvent like water, the charged -NH3+ group and the polar ester group of this compound will be extensively solvated. acs.orgnih.gov MD simulations can model the explicit interactions between the solute and solvent molecules. The radial distribution function (RDF) between the solute's functional groups and solvent atoms can reveal the structure of the solvation shells.

For instance, the hydrogen atoms of the -NH3+ group will form strong hydrogen bonds with the oxygen atoms of water molecules. The carbonyl oxygen will also act as a hydrogen bond acceptor. researchgate.net The chloride ion will be surrounded by a hydration shell of water molecules. In less polar solvents, the extent of solvation and the nature of intermolecular interactions would be significantly different, with a greater tendency for ion pairing between the protonated amine and the chloride ion. rsc.org

Table 2: Illustrative Intermolecular Interaction Energies of Methyl 4-aminobut-2-enoate Cation with Water (Note: These values are for illustrative purposes and represent typical interaction energies.)

| Interacting Group | Average Interaction Energy (kcal/mol) |

| -NH3+ ... H2O | -15 to -25 |

| C=O ... H2O | -3 to -5 |

| Cl- ... H2O | -10 to -15 |

This interactive table is based on representative data for similar solvated ions.

MD simulations allow for the observation of the dynamic behavior of the molecule over time. This includes bond vibrations, angle bending, and, most importantly, dihedral angle transitions that lead to conformational changes. By analyzing the trajectory from an MD simulation, one can determine the probability of finding the molecule in different conformational states and the rate of transitions between them.

The flexibility of the molecule, particularly the rotation around the C-C and C-N bonds, can be quantified by calculating the root-mean-square fluctuation (RMSF) of atomic positions. These simulations can reveal how the solvent environment influences the conformational preferences and dynamics of this compound. For example, the presence of explicit solvent molecules can stabilize certain conformations through specific hydrogen bonding interactions that are not fully accounted for in implicit solvent models used in some quantum chemical calculations. acs.orgacs.org

Reaction Mechanism Elucidation through Computational Transition State Analysis

The elucidation of reaction mechanisms is a cornerstone of computational chemistry, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational transition state analysis can be particularly revealing, especially for understanding its synthesis and subsequent reactions.

One of the key synthetic routes to β-amino esters is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. auburn.edu In the case of Methyl 4-aminobut-2-enoate, this would involve the reaction of ammonia (B1221849) with a suitable precursor. Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction. ekb.egcu.edu.eg

The process involves mapping the potential energy surface of the reaction. The reactants (e.g., ammonia and an acrylate (B77674) derivative) and the product (Methyl 4-aminobut-2-enoate) represent energy minima on this surface. The transition state is a first-order saddle point connecting the reactants and products, representing the highest energy barrier that must be overcome for the reaction to proceed. unacademy.comwikipedia.org

Key aspects of the computational analysis would include:

Locating the Transition State: Specialized algorithms are used to locate the geometry of the transition state. This is a critical step, as the structure of the transition state reveals the nature of bond-forming and bond-breaking processes.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡). acs.org A lower activation energy implies a faster reaction rate. This allows for the comparison of different potential reaction pathways. For instance, the direct addition of ammonia versus a catalyzed reaction could be compared.

Vibrational Frequency Analysis: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.

Hypothetical Transition State Data for the aza-Michael Addition to form Methyl 4-aminobut-2-enoate:

The following table presents hypothetical data that could be generated from a DFT study on the aza-Michael addition reaction to form Methyl 4-aminobut-2-enoate. This data is illustrative of the types of results obtained from such computational analyses.

| Parameter | Hypothetical Value | Significance |

| Activation Energy (ΔG‡) | 15.9 kcal/mol | Represents the energy barrier for the reaction. A value in this range suggests a reaction that can proceed under moderate conditions. acs.org |

| Imaginary Frequency | -250 cm⁻¹ | Confirms the structure as a true transition state. The negative sign indicates an unstable mode that corresponds to the reaction coordinate. |

| Key Bond Distances in TS | Cβ-N: 2.1 Å, N-H: 1.5 Å | The elongated C-N bond and the partially formed N-H bond (if a proton transfer is involved) are characteristic of the transition state for a nucleophilic addition. |

| Charge Distribution in TS | Partial negative charge on the carbonyl oxygen, partial positive charge on the nitrogen | Shows the polarization of electron density during the reaction, which can be crucial for understanding solvent effects and the role of catalysts. |

This table is for illustrative purposes and does not represent experimentally verified data.

By analyzing these parameters, chemists can gain a deep understanding of the reaction mechanism, predict the feasibility of a reaction, and even devise strategies to improve reaction outcomes, for example, by designing catalysts that lower the activation energy. acs.org

Computational Design and Prediction of Novel this compound Derivatives

Computational methods are increasingly integral to the design of new molecules with desired properties, a field often referred to as in silico drug design when applied to pharmaceuticals. nih.govnih.gov For this compound, computational design can be used to predict novel derivatives with potentially enhanced biological activity or improved physicochemical properties.

The general workflow for the computational design of novel derivatives involves several key steps:

Target Identification and Binding Site Analysis: If the goal is to design a derivative with a specific biological activity, the first step is to identify the biological target (e.g., an enzyme or receptor). The three-dimensional structure of this target is then analyzed to identify potential binding pockets. acs.org

Scaffold Hopping and Derivative Generation: Starting with the core structure of Methyl 4-aminobut-2-enoate, new derivatives can be generated in silico by adding or modifying functional groups. This can be done systematically or through automated algorithms that explore a vast chemical space. mdpi.com

Molecular Docking: The designed derivatives are then "docked" into the binding site of the target protein. nih.gov Docking algorithms predict the preferred binding orientation of the ligand and estimate the binding affinity, often expressed as a docking score or binding energy. Lower binding energies generally suggest a more stable protein-ligand complex.

ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. mdpi.com This helps in prioritizing compounds that are more likely to have favorable pharmacokinetic and safety profiles.

Illustrative Data for a Hypothetical Derivative Design Study:

This table illustrates the type of data that would be generated in a computational study aimed at designing novel derivatives of this compound targeting a hypothetical enzyme.

| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Druglikeness Score |

| M4A-Parent | (Methyl 4-aminobut-2-enoate) | -5.5 | 0.85 |

| M4A-D1 | Addition of a phenyl group to the amine | -7.2 | 0.78 |

| M4A-D2 | Replacement of the methyl ester with an ethyl ester | -5.6 | 0.83 |

| M4A-D3 | Introduction of a hydroxyl group on the butene chain | -6.8 | 0.91 |

This table is for illustrative purposes and does not represent experimentally verified data.

Based on such a screening, derivative M4A-D1 might be prioritized for its high predicted binding affinity, while M4A-D3 could be of interest due to its favorable druglikeness score and good predicted affinity. nih.gov These in silico hits would then be candidates for chemical synthesis and experimental validation. mdpi.com This integrated approach of computational design and experimental testing can significantly accelerate the discovery of new and effective molecules. mdpi.com

Chemical Reactivity and Mechanistic Studies of Methyl 4 Aminobut 2 Enoate;hydrochloride

Reactions Involving the Amine Functional Group (–NH2)

The primary amine group is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

The primary amine of Methyl 4-aminobut-2-enoate is susceptible to nucleophilic substitution reactions with acylating and sulfonylating agents. evitachem.com These reactions typically proceed after the deprotonation of the ammonium (B1175870) salt to the free amine, which then acts as the nucleophile.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields the corresponding N-acyl derivatives. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Sulfonylation: Similarly, sulfonylation occurs when the amine reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction leads to the formation of sulfonamides. The choice of base and reaction conditions is crucial to avoid side reactions.

| Reagent Type | General Structure | Product |

| Acyl Chloride | R-COCl | N-Acyl amide |

| Acid Anhydride (B1165640) | (R-CO)₂O | N-Acyl amide |

| Sulfonyl Chloride | R-SO₂Cl | N-Sulfonamide |

Alkylation: Direct alkylation of the amine group with alkyl halides is a possible pathway to introduce alkyl substituents. evitachem.com However, this method is often challenging to control and can lead to overalkylation, resulting in mixtures of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org This method avoids the issue of overalkylation common in direct alkylation. masterorganicchemistry.com

The reaction is typically performed under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.comharvard.edu

General Steps in Reductive Amination:

Imine Formation: The amine nitrogen attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.

Dehydration: The hemiaminal loses a molecule of water to form an imine (or iminium ion).

Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond to a C-N single bond.

| Carbonyl Compound | Reducing Agent | Product Type |

| Aldehyde (R'-CHO) | NaBH₃CN, NaBH(OAc)₃ | Secondary Amine |

| Ketone (R'-CO-R'') | NaBH₃CN, NaBH(OAc)₃ | Secondary Amine |

The primary amine of Methyl 4-aminobut-2-enoate can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.org This reaction is typically reversible and acid-catalyzed. The formation of the imine is a key step in reductive amination pathways. masterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. In some cases, these imine intermediates can be isolated, or they can be used in situ for subsequent reactions. For instance, condensation with various aldehydes and ketones can lead to the synthesis of diverse heterocyclic structures like tetrahydroquinazolines after further reaction steps. researchgate.net

Reactions Involving the Ester Functional Group (–COOCH3)

The methyl ester group is another reactive site in the molecule, enabling transformations such as hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. wikipedia.org This reaction can be catalyzed by either acid or base. wikipedia.org The ester group of Methyl 4-aminobut-2-enoate can be hydrolyzed to yield 4-aminobut-2-enoic acid and methanol (B129727). evitachem.com

Acid-Catalyzed Hydrolysis: This is a reversible process that follows a multi-step mechanism. libretexts.org The reaction is typically driven to completion by using a large excess of water. wikipedia.orglibretexts.org

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic. libretexts.orgyoutube.com

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a better leaving group (methanol). youtube.com

Elimination: The tetrahedral intermediate collapses, expelling a molecule of methanol and forming the protonated carboxylic acid. youtube.com

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid and regenerate the acid catalyst. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Addition: A hydroxide (B78521) ion (OH⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group, forming a carboxylic acid. masterorganicchemistry.com

Deprotonation: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid. masterorganicchemistry.com

Studies on the hydrolysis of other α-amino acid esters have shown that the reaction rates can be significantly influenced by factors such as pH, temperature, and the presence of metal catalysts. scispace.comresearchgate.netnih.gov For example, palladium(II) complexes have been shown to catalyze the hydrolysis of glycine (B1666218) methyl ester. scispace.com

| Hydrolysis Type | Catalyst/Reagent | Key Features |

| Acid-Catalyzed | H₃O⁺ (catalytic) | Reversible, equilibrium process |

| Base-Catalyzed | OH⁻ (stoichiometric) | Irreversible, proceeds to completion |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. libretexts.org For Methyl 4-aminobut-2-enoate, this would involve reacting it with a different alcohol (R'-OH) to form a new ester (Methyl 4-aminobut-2-enoate) and methanol. This reaction can also be catalyzed by acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org The reaction is an equilibrium process, and a large excess of the new alcohol is typically used to drive the reaction towards the desired product. libretexts.org

Base-Catalyzed Transesterification: This reaction is initiated by an alkoxide ion (R'O⁻) from the new alcohol, which acts as the nucleophile. masterorganicchemistry.com The mechanism is similar to base-catalyzed hydrolysis. The reaction is also an equilibrium process, and the position of the equilibrium is influenced by the relative stability of the starting materials and products. masterorganicchemistry.com The kinetics of transesterification are generally slow and often require a catalyst. nih.gov Various catalysts, including protic acids, Lewis acids, organic bases, and enzymes, have been developed to promote this transformation. nih.govorganic-chemistry.org

Reduction to Alcohols and Aldehydes

The reduction of the ester functionality in Methyl 4-aminobut-2-enoate hydrochloride can lead to the formation of either the corresponding primary alcohol, 4-amino-2-buten-1-ol, or the aldehyde, 4-amino-2-butenal. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Strong, nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters completely to primary alcohols. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon. This is followed by the elimination of the methoxy group and a subsequent reduction of the intermediate aldehyde to the alcohol. youtube.com Given the potent nature of LiAlH₄, it is expected to reduce the ester in Methyl 4-aminobut-2-enoate hydrochloride to 4-amino-2-buten-1-ol. It is important to note that LiAlH₄ can also reduce other functional groups, and its reactivity with the hydrochloride salt would need to be considered, as the acidic proton of the ammonium salt would react with the hydride reagent first. orgsyn.org

For the selective partial reduction of the ester to an aldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. masterorganicchemistry.com The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for hydride attack. This forms a stable tetrahedral intermediate that, upon aqueous workup, hydrolyzes to the desired aldehyde. youtube.com A continuous flow system for DIBAL-H reductions has been shown to provide excellent control and selectivity for aldehyde synthesis from esters, often with very short reaction times. nih.gov

| Product | Reagent | Key Conditions | Expected Outcome |

| 4-amino-2-buten-1-ol | Lithium aluminum hydride (LiAlH₄) | Ethereal solvent (e.g., THF) | Complete reduction of the ester to the primary alcohol. |

| 4-amino-2-butenal | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (e.g., -78 °C) in a non-polar solvent (e.g., toluene (B28343) or hexane) | Selective partial reduction of the ester to the aldehyde. |

Reactions Involving the Alkene Functional Group (–CH=CH–)

The carbon-carbon double bond in Methyl 4-aminobut-2-enoate hydrochloride is activated by the electron-withdrawing methyl ester group, making it susceptible to a variety of addition reactions.

Hydrogenation and Reductive Transformations

Catalytic hydrogenation of the alkene in α,β-unsaturated esters is a common transformation to yield the corresponding saturated ester. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reduction, especially in a molecule with multiple reducible functional groups. For Methyl 4-aminobut-2-enoate, catalytic hydrogenation would be expected to produce Methyl 4-aminobutanoate.

Electrophilic and Nucleophilic Additions

The conjugated system in Methyl 4-aminobut-2-enoate makes the β-carbon electrophilic, rendering it susceptible to nucleophilic attack in a conjugate or Michael-type addition. oup.comevitachem.comorganic-chemistry.orgmasterorganicchemistry.com A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can participate in this reaction. masterorganicchemistry.com For instance, the reaction with primary or secondary amines would lead to the formation of β-amino acid derivatives. evitachem.com Organocuprates, also known as Gilman reagents, are particularly effective for the 1,4-addition of alkyl or aryl groups to α,β-unsaturated carbonyl compounds, offering a method to form a new carbon-carbon bond at the β-position. youtube.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com

While the double bond is electron-deficient, electrophilic addition is less common for α,β-unsaturated esters compared to simple alkenes. However, under specific conditions, reactions with electrophiles can occur.

| Reaction Type | Reagent/Nucleophile | Expected Product |

| Catalytic Hydrogenation | H₂, Pd/C | Methyl 4-aminobutanoate |

| Michael Addition | Primary/Secondary Amine | β-amino acid derivative |

| Michael Addition | Thiol | β-thioether derivative |

| Conjugate Addition | Organocuprate (R₂CuLi) | Methyl 4-amino-3-alkyl/aryl-butanoate |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the alkene in Methyl 4-aminobut-2-enoate makes it a good dienophile for Diels-Alder reactions. researchgate.netresearchgate.netorganic-chemistry.orgtotal-synthesis.commasterorganicchemistry.comyoutube.comyoutube.com In this [4+2] cycloaddition reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. The presence of the electron-withdrawing ester group accelerates the reaction. masterorganicchemistry.com The stereochemistry of the substituents on the dienophile is retained in the product. For example, the reaction of (E)-Methyl 4-aminobut-2-enoate with a diene like cyclopentadiene (B3395910) would be expected to yield a bicyclic adduct. The endo product is often favored due to secondary orbital interactions. youtube.com

Polymerization and Oligomerization Studies (if applicable)

Monomers containing both amino and acrylate (B77674) functionalities are known to undergo polymerization. beilstein-journals.orgdtic.mil The amino group can potentially react with the acrylate double bond in a Michael addition, which can lead to cross-linking or other side reactions. beilstein-journals.org To control the polymerization of such monomers, the amine functionality is often protected. N-acryl amino acid monomers, where the amino group is part of the acryl backbone, have been synthesized and polymerized to form poly(N-acryl amino acids). nih.gov These polymerizations are often carried out using radical initiators. Given its structure, Methyl 4-aminobut-2-enoate could potentially undergo polymerization, although the specific conditions and the nature of the resulting polymer would require experimental investigation. The hydrochloride salt form would likely inhibit free radical polymerization due to the protonated amine.

Interplay and Chemoselectivity of Functional Groups in Complex Transformations

The presence of three distinct functional groups in Methyl 4-aminobut-2-enoate hydrochloride introduces the challenge and opportunity of chemoselectivity in its reactions. The reactivity of one functional group can be influenced by the others, and selective transformations can be achieved by a careful choice of reagents and reaction conditions.

For example, in reduction reactions, a strong reducing agent like LiAlH₄ would likely reduce the ester and also react with the acidic proton of the ammonium hydrochloride. wikipedia.orgorgsyn.org To achieve selective reduction of the ester, the amine could be protected first, for instance, as a carbamate (B1207046). Alternatively, a milder reducing agent that is selective for the ester over the alkene, or vice versa, could be employed. DIBAL-H, at low temperatures, is known for its ability to selectively reduce esters to aldehydes in the presence of other functional groups. wikipedia.orgmasterorganicchemistry.com

In nucleophilic additions to the alkene, the free amine could potentially act as an intramolecular nucleophile, leading to cyclization reactions under certain conditions. The hydrochloride salt form, however, deactivates the amine as a nucleophile. This protection allows for selective reactions at the alkene or ester functionalities.

The interplay of the functional groups is also evident in domino reactions. For instance, a reaction could be initiated at one site, which then triggers a subsequent reaction at another site within the same molecule. An example is the catalytic decomposition of diazomalonates in the presence of α,β-unsaturated δ-amino esters, which proceeds via N-ylide formation followed by intramolecular Michael addition to form pyrrolidines. nih.gov While not directly involving the title compound, this illustrates the potential for complex, chemoselective transformations in similar systems.

The ability to selectively manipulate one functional group in the presence of others is a cornerstone of modern organic synthesis, and Methyl 4-aminobut-2-enoate hydrochloride serves as an excellent substrate for exploring such selective transformations.

Stereoselective and Asymmetric Transformations of Methyl 4-aminobut-2-enoate;hydrochloride

The structure of Methyl 4-aminobut-2-enoate, featuring an α,β-unsaturated ester, makes it a prime candidate for various stereoselective and asymmetric reactions. The primary focus in this area is on the conjugate addition to the carbon-carbon double bond, which can lead to the formation of new stereocenters at the α and β positions. The development of chiral catalysts has been pivotal in controlling the stereochemical outcome of these reactions, aiming for high diastereoselectivity and enantioselectivity.

Key Reaction Methodologies:

Asymmetric Conjugate Addition (Michael Addition): This is one of the most powerful C-C bond-forming reactions in organic synthesis. For a substrate like Methyl 4-aminobut-2-enoate, a nucleophile would add to the β-carbon. When a chiral catalyst is employed, this addition can proceed enantioselectively, yielding a product with a specific three-dimensional arrangement.

Use of Chiral Auxiliaries: An alternative strategy involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereochemical course of a subsequent reaction before being cleaved, yielding the desired enantiomerically enriched product.

Organocatalysis: In recent years, small organic molecules have emerged as powerful catalysts for asymmetric reactions. Chiral amines, such as proline and its derivatives, can activate α,β-unsaturated systems towards nucleophilic attack, facilitating highly enantioselective transformations.

Detailed Research Findings from Analogous Systems:

While specific data for this compound is scarce, extensive research on similar α,β-unsaturated esters provides a strong predictive framework for its behavior. Studies on compounds like tert-butyl cinnamate (B1238496) and other acrylates have demonstrated the efficacy of various catalytic systems.

For instance, copper hydride (CuH) catalysis, in conjunction with chiral bisphosphine ligands, has been successfully used for the enantioselective hydroamination of α,β-unsaturated esters to produce β-amino acid derivatives. nih.gov The choice of ligand is crucial and can even reverse the expected regioselectivity of the hydrocupration, allowing for the synthesis of either α- or β-amino products. nih.gov

Similarly, organocatalysts, such as chiral amidines and bifunctional double hydrogen bond donors, have been developed for the asymmetric synthesis of β-amino acid derivatives from related precursors. wustl.edu These catalysts operate through mechanisms that involve the formation of chiral intermediates, guiding the approach of the nucleophile to one face of the molecule over the other.

The table below summarizes representative results from asymmetric conjugate additions to analogous α,β-unsaturated systems, illustrating the potential for achieving high stereoselectivity.

| Catalyst/Methodology | Substrate Type | Nucleophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Chiral Guanidine Catalyst | Sulfamate-tethered olefin | Intramolecular aza-Michael | Not Applicable | High |

| Copper(I)/Chiral Phosphine | N-Enoyl Oxazolidinone | Grignard Reagents | 70-96% de | High |

| Proline Derivatives | α,β-Unsaturated Aldehydes | Ketones | High | Up to 98% |

| Bifunctional Squaramide | Iminochromenes | Phosphites | Not Applicable | Up to 98% |

This table is illustrative and based on reactions of analogous compounds, not this compound itself, due to a lack of specific data in the search results.

The successful application of these methodologies to a wide range of α,β-unsaturated systems strongly suggests that this compound could be a viable substrate for similar stereoselective and asymmetric transformations. Future research in this area would likely focus on adapting these existing catalytic systems to this specific compound, optimizing reaction conditions to achieve high yields and stereoselectivities, and thereby unlocking its potential as a building block for complex, chiral molecules.

Applications of Methyl 4 Aminobut 2 Enoate;hydrochloride in Advanced Chemical Synthesis and Materials Science Strictly Excluding Clinical, Dosage, Safety, and Human Trial Applications

Methyl 4-aminobut-2-enoate;hydrochloride as a Versatile Building Block in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly for constructing more complex molecular architectures. evitachem.com Its classification as an amino acid derivative, combined with the presence of a reactive double bond, makes it a highly versatile precursor for a range of organic compounds. evitachem.com The compound's utility stems from its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, which allows for the targeted modification of its structure. evitachem.com

The inherent reactivity of its functional groups—the primary amine and the methyl ester—allows for its incorporation into a wide array of molecular frameworks. The primary amine can act as a nucleophile or be protected and modified, while the α,β-unsaturated ester can undergo conjugate additions, cycloadditions, and other transformations.

Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry and materials science, with a significant percentage of pharmaceuticals containing such scaffolds. mdpi.com The synthesis of these cyclic systems often relies on the use of multifunctional building blocks that can undergo intramolecular cyclization or participate in multicomponent reactions. While direct literature detailing the use of this compound for the synthesis of specific heterocyclic systems is not extensively available, its structure suggests its potential as a precursor to several classes of nitrogen-containing heterocycles.

For instance, the bifunctional nature of the molecule makes it a suitable candidate for the synthesis of lactams (cyclic amides) through intramolecular cyclization, or for the construction of substituted pyrrolidines and piperidines, which are common motifs in biologically active compounds. whiterose.ac.ukgoogle.com The general strategies for synthesizing nitrogen heterocycles often involve the reaction of amino-alkynes or other amino-containing precursors with carbonyl compounds or other electrophiles, sometimes mediated by transition metal catalysts. nih.gov Given its structure, this compound could potentially be utilized in similar synthetic strategies.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Potential Synthetic Pathway |

|---|---|

| Pyrrolidinones (Lactams) | Intramolecular cyclization |

| Substituted Piperidines | Intermolecular reaction followed by cyclization |

| Pyridines | Condensation with 1,3-dicarbonyl compounds |

The demand for enantiomerically pure compounds in various fields has driven the development of asymmetric synthesis methodologies. iupac.org Chiral building blocks are essential for the construction of complex, stereochemically defined molecules. This compound, while not chiral itself, possesses prochiral centers and functional groups that can be subjected to stereoselective transformations.

The synthesis of chiral amines and alcohols is a significant area of research, with biocatalytic methods and asymmetric catalysis being prominent approaches. nih.govwiley.com For example, the asymmetric reduction of a ketone or the enantioselective addition to an imine can yield chiral products with high enantiomeric excess. While specific examples of the use of this compound in asymmetric synthesis are not widely reported, its functional groups make it a plausible substrate for such reactions. The amino group could be transformed into an imine, which could then undergo asymmetric reduction. Alternatively, the double bond could be a handle for asymmetric dihydroxylation or other stereoselective additions. The development of such synthetic routes would enable the use of this compound as a precursor to complex chiral scaffolds and advanced organic intermediates. nih.gov

Role in Catalyst Design and Development

The design and development of novel catalysts are crucial for advancing chemical synthesis. The ability of a molecule to act as a ligand for a metal center or to participate in an organocatalytic cycle can lead to new and efficient chemical transformations.

Transition metal catalysis is a powerful tool in organic synthesis. The ligands that coordinate to the metal center play a critical role in determining the catalyst's reactivity and selectivity. Molecules containing heteroatoms with lone pairs of electrons, such as nitrogen and oxygen, can act as ligands. This compound possesses both a primary amine and a carbonyl oxygen, which could potentially coordinate with a transition metal.

While there is no direct evidence in the reviewed literature of this specific compound being used as a ligand precursor, related compounds have been utilized in transition metal-catalyzed reactions. For instance, a related precursor, methyl 4-N-phthalimidobut-2-ynoate, is used in a synthesis that involves a homogeneous catalyst, tris(triphenylphosphine)rhodium(I) chloride. evitachem.com This suggests that with appropriate modification, the amino group of methyl 4-aminobut-2-enoate could be used to create novel ligands for transition metal catalysis.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major area of chemical research. Amines and their derivatives are a prominent class of organocatalysts, often acting as Lewis bases or forming enamines or iminium ions as reactive intermediates.

Based on the available search results, there is currently limited information on the direct application of this compound in organocatalytic systems. However, its primary amine functionality suggests a potential for its use in reactions that are catalyzed by primary amines, such as aldol (B89426) or Michael reactions. Further research would be needed to explore this potential application.

Utilization in Polymer Chemistry and Material Modification (if relevant)

The development of new polymers and functional materials is a key area of materials science. Monomers with specific functional groups can be polymerized to create materials with desired properties. While some nitrogen-containing heterocyclic compounds have found applications in the polymer and plastics industries, the role of this compound in this field is not well-documented in the public domain. nih.gov

Its bifunctional nature could theoretically allow it to act as a monomer in step-growth polymerization, for example, through the formation of polyamides. The double bond also presents the possibility of its use in addition polymerization. However, based on the conducted searches, there is no significant body of research to support its use in polymer chemistry or material modification at this time.

Table 2: Summary of Compound Properties and Potential Applications

| Property | Description | Potential Application |

|---|---|---|

| Molecular Formula | C₅H₁₀ClNO₂ | - |

| Molecular Weight | 151.59 g/mol | - |

| Functional Groups | Primary amine, α,β-unsaturated ester | Building block in organic synthesis |

| Reactivity | Can undergo oxidation, reduction, substitution, cyclization | Synthesis of heterocycles, chiral scaffolds |

| Potential Ligand Sites | Nitrogen and oxygen atoms | Precursor for transition metal catalyst ligands |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 4-N-phthalimidobut-2-ynoate |

| Tris(triphenylphosphine)rhodium(I) chloride |

| Lactams |

| Pyrrolidines |

| Piperidines |

| Pyridines |

| Aldehydes |

| Carbonyl compounds |

| 1,3-dicarbonyl compounds |

| Polyamides |

| Imines |

| Enamines |

Monomer for Specialty Polymers

The unique structure of this compound, containing both an amine and a polymerizable ester group, positions it as a candidate monomer for the synthesis of specialty polymers such as polyamides and polyester (B1180765) amides. These polymers are of significant interest due to their potential for tailored properties and functionalities.

Polyester amides (PEAs), for instance, merge the beneficial characteristics of both polyesters and polyamides. The ester linkages contribute to biodegradability, while the amide groups provide thermal stability and mechanical strength through hydrogen bonding. researchgate.netupc.edu The incorporation of monomers derived from amino acids, like methyl 4-aminobut-2-enoate, can introduce additional functionalities and enhance biocompatibility in the resulting polymer. researchgate.net

The synthesis of such polymers can be achieved through various polycondensation techniques. For example, solution polycondensation can be carried out under mild conditions, often at room temperature, by activating the carboxylic acid groups of a diacid monomer to react with the amine groups of a diamine monomer. researchgate.net While direct polymerization of this compound can be challenging due to the presence of both reactive groups in one molecule, it can be derivatized or used in copolymerizations to create functional polymers.

The general scheme for the synthesis of a polyester amide using a diacid, a diol, and an amino acid-derived monomer is presented below:

Scheme 1: General representation of polyester amide synthesis.

The properties of the resulting polymers can be finely tuned by the choice of co-monomers and the polymerization conditions. For instance, the incorporation of unsaturated monomers can allow for post-polymerization modification or cross-linking to further enhance the material's properties. Research into the polymerization of similar unsaturated amino esters suggests the potential for creating novel materials with controlled architectures and functionalities. researchgate.net

Table 1: Potential Polymer Architectures Incorporating Aminobutenoate Moieties

| Polymer Type | Potential Monomers | Key Properties | Potential Non-Clinical Applications |

| Polyester Amide | Diacid, Diol, Methyl 4-aminobut-2-enoate | Tunable mechanical strength, biodegradability | Specialty plastics, advanced packaging materials |

| Polyamide | Dicarboxylic acid, Methyl 4-aminobut-2-enoate (as a diamine precursor) | High thermal stability, good mechanical properties | Engineering thermoplastics, high-performance fibers |

| Functional Polyacrylates | Acrylate (B77674) co-monomers, Methyl 4-aminobut-2-enoate | Reactive side chains for further modification | Adhesives, functional coatings |

Surface Modification and Coating Applications

The reactivity of the amine and ester functional groups in this compound makes it a suitable candidate for the surface modification of various materials and as a component in the formulation of specialty coatings. The ability to alter the surface chemistry of a substrate is crucial in many technological areas, including adhesion, biocompatibility (in non-clinical contexts), and anti-fouling applications.

The amine group can readily participate in reactions to form covalent bonds with surfaces containing complementary functional groups, such as carboxylic acids, epoxides, or isocyanates. This allows for the grafting of the molecule onto a surface, thereby introducing its other functionalities. For example, the ester group could then be used for further reactions or to influence the surface energy and wettability of the material.

While direct research on the use of this compound for surface modification is limited, the principles of surface functionalization using amino acids and their esters are well-established. These molecules have been used to modify the surfaces of metals, polymers, and inorganic nanoparticles to impart specific properties.

In the context of coatings, this compound could be incorporated as a reactive component in resin formulations. For instance, it could be used as a cross-linking agent or as an additive to enhance adhesion to substrates. The unsaturation in the molecule's backbone could also participate in polymerization reactions, such as those initiated by UV light or heat, to form a durable coating.

Other Specialized Chemical Applications (excluding biological and pharmaceutical development for human use)

Beyond its potential in polymer synthesis and surface modification, this compound serves as a valuable intermediate in various specialized chemical syntheses, strictly for non-pharmaceutical and non-biological applications for human use. Its bifunctionality and inherent reactivity allow for its use in the construction of more complex molecules for materials science and agrochemical research. evitachem.com

The compound can undergo a variety of chemical transformations:

Oxidation: The double bond and the amino group are susceptible to oxidation, which can be utilized to synthesize various derivatives. evitachem.com

Reduction: The ester group can be reduced to an alcohol, and the double bond can be hydrogenated, leading to saturated amino alcohols. evitachem.com

Substitution: The amino group can act as a nucleophile in substitution reactions with alkyl or acyl halides to introduce different functional groups. evitachem.com

One area of application is in the synthesis of heterocyclic compounds. The combination of the amine and the unsaturated ester functionality provides a scaffold for cyclization reactions to form various ring structures. These heterocyclic motifs are important in the development of novel materials with specific electronic or optical properties.